5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide -

5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide

Catalog Number: EVT-4335969
CAS Number:
Molecular Formula: C19H14BrN3O2
Molecular Weight: 396.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1)

  • Compound Description: This compound is a novel antimitotic theranostic agent that targets microtubules. It exhibits potent cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. Its structure allows for the incorporation of imaging and therapeutic radionuclides, making it a promising candidate for a theranostic approach to cancer management. [, ]

Methyl N-[5-(3′-[¹²⁵I]iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 2)

  • Compound Description: This is a radiolabeled analog of Compound 1, synthesized for biodistribution studies in mice. It demonstrates similar tissue distribution after oral administration, with a relatively short whole-body clearance half-life. [, ]

Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (Compound 3)

  • Compound Description: This is a precursor used in the synthesis of the radiolabeled benzimidazole derivatives Compound 1 and Compound 2. It serves as the starting material for radioiodination reactions. []

3′-stannylated derivative (Compound 4)

  • Compound Description: This compound is a key intermediate in the synthesis of the radiolabeled benzimidazole derivatives, Compound 1 and Compound 2. The stannyl group allows for efficient radioiododestannylation reactions to introduce radioactive iodine isotopes. []

4,4′-diselanediyldianiline (Compound 3)

  • Compound Description: This compound serves as the starting material for the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (Compound 5). It undergoes a two-step reaction involving reduction and subsequent nucleophilic substitution to yield the final product. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (Compound 5)

  • Compound Description: This compound demonstrates cytotoxicity against 158N and 158JP oligodendrocytes and possesses a distinct redox profile. Its crystal structure, stabilized by N-H···O and C-H···O interactions, provides insights into its intermolecular interactions. []

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (Compound 3)

  • Compound Description: This compound serves as a precursor in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (Compound 4). When exposed to sulfuric acid, it undergoes an unexpected ring closure, yielding the target compound. []

4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (Compound 4)

  • Compound Description: This compound is formed through an unexpected ring closure of Compound 3 in the presence of sulfuric acid. It demonstrates antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to that of ampicillin and vancomycin. []

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (Compound B1)

  • Compound Description: This benzimidazole derivative attenuates morphine-induced paradoxical pain, including thermal hyperalgesia and mechanical allodynia, in mice. It also reduces TNF-α expression in the spinal cord, suggesting potential for managing opioid-induced paradoxical pain. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (Compound B8)

  • Compound Description: Similar to Compound B1, this benzimidazole derivative also attenuates morphine-induced paradoxical pain and reduces TNF-α expression in mice, indicating potential therapeutic applications for managing opioid-induced pain. []

bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide (Compound 1)

  • Compound Description: This compound’s conformation is influenced by weak sulfur N → S intramolecular interactions, with sulfur acting as a Lewis acid. It adopts a chiral conformation in its solid state, forming polymeric arrays stabilized by intermolecular and intramolecular interactions. []

bis[2-(3H-benzimidazol-1-ium-2-yl)-phenyl]disulfide sulfate (Compound 2)

  • Compound Description: Protonation of the nitrogen atoms in Compound 1 leads to a change in conformation from elongated to folded in Compound 2. This change is facilitated by intramolecular π−π stacking and hydrogen bonds, highlighting the influence of protonation on molecular structure. []

LNP023 (Compound 41)

  • Compound Description: This compound is a potent and selective inhibitor of complement factor B (FB), a key protease in the alternative pathway of the complement system. It is orally bioavailable and currently under clinical evaluation for treating various diseases associated with complement activation. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (Compound 3a-h)

  • Compound Description: This series of compounds was synthesized and evaluated for their biological activity. Derivatives containing a chlorine substituent showed increased toxicity against six bacterial strains. []

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (Compound 5a-h)

  • Compound Description: This series of compounds was synthesized and evaluated for their biological activity. Similar to Compound 3a-h, chlorine-containing derivatives showed enhanced toxicity against bacterial strains. []

4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one (Compound 1)

  • Compound Description: This compound serves as a precursor in the synthesis of a novel benzimidazole derivative (Compound 2). It undergoes hydrolysis followed by reaction with o-phenylenediamine to yield the desired product. []

5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide

  • Compound Description: This compound acts as a key intermediate in the synthesis of a series of 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates. It is prepared from 2-hydroxybenzoic acid and subsequently cyclized with acetic anhydride to obtain the final products. []

(Z)-4-((5-bromo-1H-indol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Compound 3a)

  • Compound Description: This compound is a key intermediate in the synthesis of 4-((5-bromo-1Hindol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (Compound 4a). It is obtained through a Knoevenagel condensation reaction between 5-Bromo-1H-indole-3-carbaldehyde (Compound 1a) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Compound 2). []

4-((5-bromo-1Hindol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (Compound 4a)

  • Compound Description: This compound is synthesized through the chemoselective reduction of (Z)-4-((5-bromo-1H-indol-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Compound 3a) using sodium borohydride. The reaction proceeds efficiently with a short reaction time and high yield. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-thione

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 6-(1H-benzimidazol-2-yl)-5-methyl-4-(alkylthio)thieno[2,3-d]pyrimidines. It is synthesized from its corresponding 4-oxo analog and undergoes alkylation with various reagents to yield the final products. []

6-(1H-benzimidazol-2-yl)-5-methyl-4-(alkylthio)thieno[2,3-d]pyrimidines

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives showed promising activity against Candida albicans and bacterial strains. []

(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate

  • Compound Description: This compound acts as an alkylating agent in the synthesis of 4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole. It reacts with 5-phenyltetrazole via an N-alkylation reaction to yield the desired product. []

2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide

  • Compound Description: This compound is a key intermediate in the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide analogs. It reacts with substituted anilines to yield the target compounds, which are analogs of the antihypertensive drug Losartan. []

4-(arylideneamino)-N-(thiazol-2-yl)benzensulfonamide (Compound 3a-r)

  • Compound Description: This series of compounds serves as intermediates in the synthesis of novel 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One derivatives (Compound 5a-5r). They are prepared by condensing 4-acyl-2-pyrazolin-5-one (Compound 1) with different sulfonamides (Compound 2) and subsequently cyclized with 2-(4-flourophenyl)chloroacetylchloride (Compound 4) to obtain the target compounds. []

2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid (H3L)

  • Compound Description: This compound is a versatile ligand used to synthesize a series of cadmium(II) coordination polymers (Complexes 1-5). It can adopt various coordination modes, leading to the formation of diverse structures with interesting topologies. []

Properties

Product Name

5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide

IUPAC Name

5-bromo-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

InChI

InChI=1S/C19H14BrN3O2/c1-11-2-7-14-15(10-11)23-18(22-14)12-3-5-13(6-4-12)21-19(24)16-8-9-17(20)25-16/h2-10H,1H3,(H,21,24)(H,22,23)

InChI Key

NRJMINXWYAJLMA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.